molecular formula C11H14O2 B172784 Ethyl 2,3-dimethylbenzoate CAS No. 104175-24-8

Ethyl 2,3-dimethylbenzoate

Cat. No.: B172784
CAS No.: 104175-24-8
M. Wt: 178.23 g/mol
InChI Key: YPZCBIBAAUBMLB-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2,3-dimethylbenzoic acid and ethanol. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dimethylbenzoate is typically synthesized through an esterification reaction. The process involves the reaction of 2,3-dimethylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction mixture is heated to facilitate the esterification process, and the product is then separated and purified.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dimethylbenzoate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

    Hydrolysis: 2,3-dimethylbenzoic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Comparison with Similar Compounds

  • Ethyl benzoate
  • Ethyl 3,5-dimethylbenzoate
  • Ethyl 4-methylbenzoate

This comprehensive overview provides detailed insights into ethyl 2,3-dimethylbenzoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZCBIBAAUBMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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